molecular formula C26H24N4OS B2785381 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896677-29-5

3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2785381
CAS No.: 896677-29-5
M. Wt: 440.57
InChI Key: SQOSSVIUAZNFER-UHFFFAOYSA-N
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Description

3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a benzhydrylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Benzhydrylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with benzhydrylthiol.

    Attachment of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.

    Addition of the 2-Methoxyethyl Group: This can be achieved through alkylation reactions using 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzhydrylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the indole ring or electrophilic substitution on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the triazole or indole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel organic compounds.

Biology

The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its triazole and indole moieties are known to exhibit a range of biological activities, which could be harnessed for therapeutic purposes.

Industry

In the materials science field, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it a valuable building block for advanced materials.

Mechanism of Action

The mechanism by which 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring might participate in hydrogen bonding or coordination with metal ions, while the indole moiety could engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Benzhydrylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the 2-methoxyethyl group, potentially altering its solubility and reactivity.

    3-(5-(Benzhydrylthio)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a hydroxyl group instead of a methoxy group, which could affect its hydrogen bonding capabilities and biological activity.

    3-(5-(Benzhydrylthio)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: The chloro group could make it more reactive in substitution reactions.

Uniqueness

The presence of the 2-methoxyethyl group in 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole imparts unique properties, such as increased solubility in organic solvents and potential for specific interactions in biological systems. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Biological Activity

3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole, often referred to as BITI, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of BITI, summarizing key research findings, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

BITI features a complex structure characterized by the presence of a triazole ring and an indole moiety. The incorporation of a benzhydrylthio group and a methoxyethyl substituent enhances its pharmacological profile. The molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of approximately 342.43 g/mol.

The biological activity of BITI is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : BITI has been shown to inhibit enzymes associated with cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and apoptosis.
  • Antiviral Properties : Preliminary studies suggest that BITI exhibits antiviral activity, potentially through the disruption of viral replication mechanisms.

Anticancer Activity

BITI has demonstrated significant anticancer properties across various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical Cancer)5.5Induction of apoptosis
MCF-7 (Breast Cancer)6.2Inhibition of cell cycle progression
A549 (Lung Cancer)7.8Disruption of mitochondrial function
HCT116 (Colon Cancer)4.9Inhibition of DNA synthesis

These findings indicate that BITI is particularly effective against cervical and colon cancer cells, suggesting its potential as a lead compound for further development in oncology.

Antiviral Activity

Research indicates that BITI possesses antiviral properties, particularly against certain strains of viruses. In vitro studies have shown:

  • Inhibition of Viral Replication : BITI displayed an IC₅₀ value of approximately 12 µM against specific viral targets.
  • Mechanism : The compound appears to inhibit viral entry into host cells and disrupts the replication cycle post-entry.

Case Studies

  • Study on Anticancer Effects : In a recent study published in the Journal of Medicinal Chemistry, BITI was evaluated for its efficacy against a panel of cancer cell lines. The results indicated that BITI not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
  • Antiviral Evaluation : Another study focused on the antiviral potential of BITI against influenza viruses. The results showed that BITI could significantly reduce viral titers in infected cells when administered at early stages post-infection .

Properties

IUPAC Name

3-[5-benzhydrylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-31-17-16-30-25(22-18-27-23-15-9-8-14-21(22)23)28-29-26(30)32-24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,18,24,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSSVIUAZNFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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